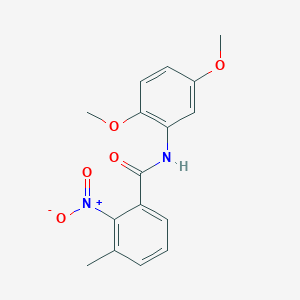

N-(2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide is part of a class of compounds characterized by their benzamide structure, modified with nitro, methyl, and methoxy groups. This modification impacts their chemical behavior, reactivity, and physical properties, making them subjects of interest in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including nitration, methylation, and amide bond formation. For instance, Palmer et al. (1996) described the synthesis of a novel hypoxia-selective cytotoxin by displacement reactions followed by mesylation and mesylate displacement, demonstrating the complexity of synthesizing nitrobenzamide derivatives with specific functional groups (Palmer et al., 1996).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their chemical and physical properties. X-ray diffraction and DFT calculations are common methods for analyzing their structure. For example, Karabulut et al. (2014) used these methods to study N-3-hydroxyphenyl-4-methoxybenzamide, revealing the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of nitrobenzamides can include reduction, nitration, and substitution reactions. Palmer et al. (1995) explored the reductive chemistry of a nitrobenzamide derivative, uncovering its reduction pathway and identifying the most electron-affinic sites in the molecule (Palmer et al., 1995).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystallinity, are influenced by the molecular structure. Shtamburg et al. (2012) investigated N-chloro-N-methoxy-4-nitrobenzamide, focusing on its crystal structure to understand its properties (Shtamburg et al., 2012).

Chemical Properties Analysis

The presence of nitro, methoxy, and methyl groups significantly impacts the electron distribution, acidity, and overall reactivity of the benzamide core. Studies like those by Thakral et al. (2020) on benzamide derivatives highlight the role of substituents in modulating the compound's activity and interactions at the molecular level (Thakral et al., 2020).

作用機序

Safety and Hazards

将来の方向性

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising properties as a drug, future research might focus on clinical trials. Alternatively, if it has interesting chemical properties, it might be studied further in the field of chemistry .

特性

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-10-5-4-6-12(15(10)18(20)21)16(19)17-13-9-11(22-2)7-8-14(13)23-3/h4-9H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFGDSSVTSTQFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5699829.png)

![4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5699844.png)

![1-[(3-bromo-4-methoxyphenyl)carbonothioyl]piperidine](/img/structure/B5699847.png)

![2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699861.png)

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5699866.png)

![3-[(4-fluorobenzyl)thio]-5-(2-isopropoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5699867.png)

![1-(5-chloro-2-methylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5699905.png)

![ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5699914.png)

![ethyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5699928.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5699931.png)